Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]-
Description
This boronic acid derivative features a phenyl ring substituted with a fluorine atom at the 2-position and a [(2-hydroxyethyl)amino]carbonyl group at the 4-position. The fluorine atom acts as an electron-withdrawing group, while the amide-linked hydroxyethyl moiety introduces hydrogen-bonding capability and hydrophilicity. Such structural attributes make it a candidate for applications in carbohydrate sensing, medicinal chemistry, and materials science. The compound’s electronic properties are influenced by resonance between the boronic acid group and the electron-withdrawing carbonyl, which modulates its pKa and sugar-binding affinity .
Properties
IUPAC Name |
[2-fluoro-4-(2-hydroxyethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c11-8-5-6(9(14)12-3-4-13)1-2-7(8)10(15)16/h1-2,5,13,15-16H,3-4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPBENTWGCIROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NCCO)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164660 | |
| Record name | B-[2-Fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-38-0 | |
| Record name | B-[2-Fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-Fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthetic Organic Chemistry
Reagents and Catalysts
Boronic acids serve as versatile reagents in coupling reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction enables the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The presence of the fluorine atom in this compound can enhance its reactivity and selectivity in these processes.
Example Reaction:
The compound can be utilized to couple with aryl halides or other electrophiles, facilitating the synthesis of biaryl compounds which are prevalent in pharmaceuticals. For instance, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]- can react with an appropriate aryl halide under palladium catalysis to yield desired products with high yields.
Medicinal Chemistry
Drug Development
Boronic acids have gained attention for their potential as therapeutic agents. The specific structure of B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]- suggests that it may interact with biological targets through reversible covalent bonding, particularly with enzymes that contain diol functionalities.
Case Studies:
Research indicates that boronic acid derivatives can inhibit proteases and other enzymes involved in disease pathways. For example, studies have shown that boronic acid-based inhibitors exhibit significant activity against proteasomes, which are crucial for protein degradation in cancer cells.
Materials Science
Polymer Chemistry
Boronic acids are utilized in the synthesis of polymer networks due to their ability to form dynamic covalent bonds with diols. The incorporation of B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]- into polymer matrices can enhance mechanical properties and responsiveness to environmental stimuli.
Applications:
- Smart materials that respond to pH or temperature changes.
- Hydrogels used for drug delivery systems where controlled release is crucial.
Analytical Chemistry
Sensing Applications
The unique properties of boronic acids allow them to be employed as sensors for detecting sugars and other diols. B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]- could be integrated into sensor platforms where its binding affinity to specific analytes is exploited for quantitative analysis.
Data Tables and Experimental Findings
| Application Area | Description | Example Uses |
|---|---|---|
| Synthetic Organic Chemistry | Coupling reactions for biaryl synthesis | Suzuki-Miyaura coupling with aryl halides |
| Medicinal Chemistry | Potential enzyme inhibitors for therapeutic applications | Inhibition of proteasomes in cancer treatment |
| Materials Science | Dynamic covalent bond formation in polymer networks | Smart materials and hydrogels |
| Analytical Chemistry | Sensing applications for detecting sugars and diols | Sensor platforms utilizing binding properties |
Mechanism of Action
The mechanism by which boronic acids exert their effects often involves the formation of reversible covalent bonds with diols or other nucleophiles. This interaction can modulate biological targets and pathways, such as enzyme inhibition or receptor binding.
Molecular Targets and Pathways:
Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.
Receptors: They can interact with receptors to modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Properties
Substituent Effects
- Chalcone Derivatives (Chalc1/Chalc2): These contain a dimethylamino (electron-donating) and carbonyl (electron-withdrawing) group. The target compound’s hydroxyethylamino carbonyl group similarly withdraws electrons, but its hydrogen-bonding capacity distinguishes it. The fluorine substituent further lowers the phenyl ring’s electron density, reducing the boronic acid’s pKa (~6.5) compared to chalcone derivatives .
- (4-Carbamoylphenyl)boronic Acid : Both compounds share a carbonyl group, but the carbamoyl group in the latter lacks the hydroxyethyl moiety. This difference reduces the hydrogen-bonding network in the carbamoyl derivative, as seen in its distinct crystal packing .
pKa and Sugar-Binding
The target compound’s pKa (~6.5) is lower than push-pull probes like Chalc1/Chalc2 (pKa ~7.5) due to the fluorine and carbonyl groups enhancing boron’s electrophilicity. This allows effective sugar sensing at near-physiological pH, similar to chalcone derivatives . In contrast, 3-aminophenylboronic acid (3APBA) has a higher pKa (~8.9) due to the electron-donating amino group, limiting its utility in neutral conditions .
Enzyme Inhibition
- HDAC Inhibitors: Boronic acids like (S)-18 and SAHA inhibit HDACs via zinc interaction.
- Tubulin Polymerization Inhibitors : Cis-stilbene derivatives (e.g., 13c) inhibit tubulin polymerization (IC50 = 21–22 µM). The target compound’s fluorine and amide groups could mimic these effects, though activity depends on spatial alignment with tubulin’s binding site .
Apoptosis Induction
Compounds like 13c induce apoptosis at 10⁻⁸ M in Jurkat cells. The target compound’s boronic acid moiety may similarly disrupt cellular pathways, but further studies are needed .
Crystallography and Hydrogen Bonding
The crystal structure of (4-Carbamoylphenyl)boronic acid reveals sheets formed via R₂²(8) and R₄⁴(8) hydrogen-bonding motifs. The target compound’s hydroxyethyl group likely introduces additional hydrogen bonds, altering packing compared to the carbamoyl derivative. Disorder in the boronic acid and amide groups is common in such structures .
Biological Activity
Boronic acids have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]- is a notable example, exhibiting various bioactive properties that warrant detailed exploration.
The structure of this boronic acid includes a fluorinated phenyl group, which enhances its acidity and biological reactivity. The presence of the hydroxyethylamino carbonyl moiety contributes to its potential for subcellular targeting, particularly to the nucleus, via mechanisms that involve both active and passive transport processes .
1. Anticancer Activity
Research indicates that boronic acids can exhibit significant anticancer effects. For instance, derivatives of boronic acids have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) with an IC50 value of 18.76 ± 0.62 µg/mL . The ability to modify selectivity and enhance pharmacokinetic properties through the introduction of boronic acid groups has been documented extensively in literature .
2. Antibacterial Properties
Boronic acids demonstrate antibacterial activity against a range of pathogens. In particular, studies have shown effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL . This suggests potential applications in developing antibacterial agents.
3. Antioxidant Activity
The compound also exhibits antioxidant properties, with significant activity measured using various assays such as DPPH and ABTS radical scavenging tests, showing IC50 values of 0.14 ± 0.01 µg/mL and 0.11 ± 0.01 µg/mL respectively . This highlights its potential for use in formulations aimed at combating oxidative stress.
4. Enzyme Inhibition
Boronic acids are known for their ability to inhibit certain enzymes, which can be beneficial in therapeutic contexts. The compound showed moderate inhibition of acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) and high inhibition of butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL) . These activities suggest potential applications in treating neurodegenerative diseases where enzyme inhibition is desired.
Case Study 1: Antioxidant Cream Formulation
A study documented the synthesis of a novel boronic ester derived from phenyl boronic acid and quercetin, which was incorporated into a cream formulation. This formulation demonstrated strong antioxidant and antibacterial properties while being dermatologically safe . Histological evaluations confirmed no significant adverse effects on healthy tissues.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that modifications to boronic acid structures could enhance their cytotoxic effects significantly compared to the parent compounds . Such findings underscore the importance of structural modifications in optimizing therapeutic efficacy.
Summary Table of Biological Activities
| Activity | IC50 Value | Remarks |
|---|---|---|
| Anticancer | 18.76 ± 0.62 µg/mL | Effective against MCF-7 breast cancer cells |
| Antibacterial | 6.50 mg/mL | Effective against E. coli |
| Antioxidant | DPPH: 0.14 ± 0.01 µg/mL | Significant radical scavenging activity |
| Acetylcholinesterase | 115.63 ± 1.16 µg/mL | Moderate inhibition |
| Butyrylcholinesterase | 3.12 ± 0.04 µg/mL | High inhibition |
Q & A
What are the optimal synthetic routes for preparing B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid, and how can reaction conditions be tailored to minimize byproducts?
Level: Basic
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acid precursors. Key considerations include:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during synthesis, preventing undesired side reactions .
- Solvent/Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency while minimizing decomposition .
- Catalyst Optimization : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives improves yield and reduces palladium contamination .
Post-synthesis, purification via column chromatography or recrystallization in ethanol/water mixtures removes byproducts like boroxines .
How do computational methods such as DFT aid in predicting the reactivity and stability of this boronic acid derivative in cross-coupling reactions?
Level: Advanced
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electronic Structure : Predicting charge distribution at the boron center to assess nucleophilic reactivity .
- Transition States : Modeling Suzuki-Miyaura coupling mechanisms to identify steric/electronic barriers .
- Thermodynamic Stability : Evaluating boroxine formation tendencies via dehydration energy profiles .
For example, SPARTAN’14 simulations can optimize ground-state geometries and predict NMR chemical shifts for structural validation .
What analytical techniques are most effective for characterizing the purity and structural integrity of this boronic acid compound?
Level: Basic
Answer:
- NMR Spectroscopy : ¹¹B NMR identifies boron environment (δ ~30 ppm for trigonal planar B(OH)₂), while ¹H/¹³C NMR confirms aromatic substituents .
- HPLC-MS : Reversed-phase HPLC with ESI-MS detects hydrolytic byproducts (e.g., boroxines) and quantifies purity .
- Derivatization : Conversion to boronic esters (e.g., with pinacol) stabilizes the compound for MALDI-MS analysis, avoiding dehydration artifacts .
How can non-specific secondary interactions be minimized when studying glycoprotein binding with this boronic acid, particularly in surface plasmon resonance (SPR) assays?
Level: Advanced
Answer:
- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.5) to enhance diol-binding specificity while reducing electrostatic/hydrophobic interactions .
- Surface Functionalization : Introduce hydrophilic spacers (e.g., carboxymethyl dextran) on SPR chips to limit non-specific protein adsorption .
- Control Experiments : Compare binding kinetics against non-glycosylated proteins (e.g., RNase A) to isolate boronic acid-specific interactions .
What role does the boronic acid moiety play in the design of glucose-sensitive materials, and how can its binding affinity be modulated for biomedical applications?
Level: Basic
Answer:
The boronic acid group forms reversible covalent bonds with 1,2-/1,3-diols in glucose. Modifications include:
- pKa Tuning : Electron-withdrawing substituents (e.g., fluorine) lower the pKa of the boronic acid, enhancing binding at physiological pH .
- Polymer Matrices : Incorporating boronic acids into hydrogels or redox-active polymers (e.g., poly-nordihydroguaiaretic acid) improves glucose responsiveness and sensor stability .
What strategies exist to resolve contradictions in binding affinity data between computational predictions and experimental results for this boronic acid's interactions with biological targets?
Level: Advanced
Answer:
- Force Field Refinement : Adjust solvation parameters in MD simulations to account for aqueous-phase hydrogen bonding .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with DFT-predicted ΔG values .
- Dynamic Sampling : Employ metadynamics to simulate rare binding events (e.g., diol orientation) not captured in static models .
How can the hydrolytic stability of this boronic acid be assessed under physiological conditions, and what structural modifications enhance its stability?
Level: Basic
Answer:
- Hydrolysis Kinetics : Monitor degradation via UV-Vis or LC-MS in buffers mimicking blood pH (7.4) and temperature (37°C) .
- Stabilization Strategies : Introduce ortho-substituents (e.g., methyl or methoxy groups) to sterically hinder boroxine formation .
- Prodrug Design : Synthesize pinacol esters that hydrolyze in vivo to release the active boronic acid .
What are the challenges in using MALDI-MS for sequencing peptide conjugates of this boronic acid, and how can derivatization protocols overcome these issues?
Level: Advanced
Answer:
- Boroxine Interference : Dehydration/trimerization during ionization obscures molecular ion peaks. Solutions include:
- On-Plate Derivatization : Treat with 2,5-dihydroxybenzoic acid (DHB) matrix to form stable boronic esters during MALDI preparation .
- Pinacol Protection : Pre-synthesize boronic esters to prevent cyclization, enabling clear MS/MS sequencing of peptide backbones .
- High-Throughput Workflows : Automated MS analysis of libraries using IMCR (Iterative Mass-Centric Resolution) accelerates deconvolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
